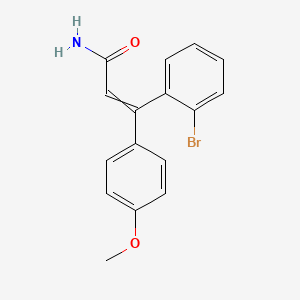

3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a bromine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring, both of which are connected through a prop-2-enamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: 2-bromobenzaldehyde and 4-methoxybenzaldehyde.

Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form the corresponding α,β-unsaturated carbonyl compound.

Amidation: The α,β-unsaturated carbonyl compound is then reacted with an amine, such as ammonia or a primary amine, to form the enamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

Oxidation: Formation of 3-(2-bromophenyl)-3-(4-methoxyphenyl)propanoic acid.

Reduction: Formation of 3-(2-bromophenyl)-3-(4-methoxyphenyl)propionamide.

Substitution: Formation of 3-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide.

Scientific Research Applications

3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

3-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.

3-(2-Bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both bromine and methoxy substituents, which can influence its reactivity and biological activity

Biological Activity

3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanism of action, and comparisons with structurally similar compounds.

Chemical Structure

The chemical structure of this compound includes:

- A bromine atom at the 2-position of the phenyl ring.

- A methoxy group at the 4-position of another phenyl ring.

- An amide functional group , which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes or receptors, influencing various cellular pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes linked to cancer cell proliferation and bacterial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been studied for its anticancer properties. It has demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells in preliminary assays. This selectivity may be due to differences in cellular signaling pathways between healthy and cancerous cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | Chlorine instead of bromine | Similar antimicrobial activity | Different halogen effects |

| 3-(2-Bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | Hydroxyl group instead of methoxy | Antioxidant properties | Hydroxyl group enhances reactivity |

| 3-(4-Methoxyphenyl)-N-(4-bromophenyl)prop-2-enamide | Different substitution pattern | Potential enzyme inhibition | Varies in mechanism of action |

This table illustrates how variations in substituents can influence both the biological activity and the mechanism of action of these compounds.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent anticancer efficacy compared to standard chemotherapeutics.

- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. Kinetic studies revealed that the compound binds effectively to these enzymes, altering their activity and leading to reduced cancer cell viability.

Properties

CAS No. |

920986-09-0 |

|---|---|

Molecular Formula |

C16H14BrNO2 |

Molecular Weight |

332.19 g/mol |

IUPAC Name |

3-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C16H14BrNO2/c1-20-12-8-6-11(7-9-12)14(10-16(18)19)13-4-2-3-5-15(13)17/h2-10H,1H3,(H2,18,19) |

InChI Key |

QDPDAEUBCJRIQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)N)C2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.